molecular formula C26H29N3O2 B3584169 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine

1-[3-(benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine

Cat. No.: B3584169
M. Wt: 415.5 g/mol
InChI Key: HKCXBBVMGLCVKI-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzyloxy and methoxy group attached to a phenyl ring, which is further connected to a piperazine ring via a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.

    Formation of the Piperazine Intermediate: The next step involves the reaction of 4-benzylpiperazine with formaldehyde to form N-(4-benzylpiperazin-1-yl)methanimine.

    Coupling Reaction: Finally, the two intermediates are coupled together under reductive amination conditions using a reducing agent such as sodium cyanoborohydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound shares a similar benzyloxy and methoxyphenyl structure but differs in its triazolopyridine core.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a piperazine moiety similar to the target compound but has a chromenone core.

Uniqueness

1-[3-(benzyloxy)-4-methoxyphenyl]-N-(4-benzylpiperazin-1-yl)methanimine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-30-25-13-12-24(18-26(25)31-21-23-10-6-3-7-11-23)19-27-29-16-14-28(15-17-29)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCXBBVMGLCVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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